2-(4-(2,4-dioxo-1-(2-oxo-2-(phenethylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopropylacetamide
Description
This compound is a quinazolinone-derived acetamide featuring a phenethylaminoethyl side chain and an N-isopropyl substituent. Its structure integrates a 1,2-dihydroquinazolin-3(4H)-yl core, a phenyl linker, and a branched acetamide group. The synthesis of such compounds typically involves multi-step reactions, including cyclization, oxidation, and coupling steps, as seen in related derivatives .
Properties
CAS No. |
946241-93-6 |
|---|---|
Molecular Formula |
C29H30N4O4 |
Molecular Weight |
498.583 |
IUPAC Name |
2-[4-[2,4-dioxo-1-[2-oxo-2-(2-phenylethylamino)ethyl]quinazolin-3-yl]phenyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C29H30N4O4/c1-20(2)31-26(34)18-22-12-14-23(15-13-22)33-28(36)24-10-6-7-11-25(24)32(29(33)37)19-27(35)30-17-16-21-8-4-3-5-9-21/h3-15,20H,16-19H2,1-2H3,(H,30,35)(H,31,34) |
InChI Key |
VSXWJGSLLRTSJJ-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-(4-(2,4-dioxo-1-(2-oxo-2-(phenethylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopropylacetamide , identified by its CAS number 941907-11-5 , belongs to a class of quinazoline derivatives that have garnered attention for their potential therapeutic applications. This document reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 482.6 g/mol . The structure features a quinazoline core substituted with various functional groups that contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds structurally related to our target have shown significant cytotoxicity against various cancer cell lines. In vitro assays indicated that these derivatives can induce apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways such as PI3K/Akt and MAPK .
Antimicrobial Activity
Quinazoline derivatives have also been evaluated for their antimicrobial properties. In a study examining similar compounds, it was found that they exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 256 µg/mL . This suggests that our compound may possess similar properties, warranting further investigation.
Case Studies
-
In Vitro Cytotoxicity Evaluation
A study explored the cytotoxic effects of several quinazoline derivatives on human cancer cell lines. The results demonstrated that certain derivatives led to significant cell death at concentrations as low as 10 µM . The mechanism was attributed to the activation of caspase pathways, indicating potential for therapeutic use in oncology . -
Antimicrobial Testing
Another investigation focused on the antibacterial efficacy of quinazoline-based compounds against Escherichia coli and Staphylococcus aureus. The tested compounds showed promising results with MIC values indicating effective inhibition of bacterial growth, thus supporting their potential use as antimicrobial agents .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the quinazoline ring via cyclization reactions.
- Introduction of the phenethylamino group through nucleophilic substitution.
- Final acylation to introduce the isopropylacetamide moiety.
Research Findings Summary Table
| Study | Biological Activity | Key Findings |
|---|---|---|
| Gajbhiye et al. (2008) | Anticancer | Induced apoptosis in cancer cells via caspase activation |
| MDPI Study (2022) | Antimicrobial | Effective against E. coli and S. aureus with MICs ≤ 256 µg/mL |
| PMC Article (2008) | Antihistaminic | Significant protection against histamine-induced convulsions |
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation. In vitro assays have demonstrated its efficacy against various cancer cell lines.
Enzyme Inhibition
Research indicates that the compound may act as an inhibitor for specific enzymes, which could be beneficial in treating diseases where enzyme activity contributes to pathogenesis. For example:
- Indoleamine 2,3-Dioxygenase (IDO) Inhibition : This enzyme plays a role in tryptophan metabolism and immune regulation. The inhibition of IDO can enhance immune responses, making this compound a candidate for cancer immunotherapy.
Antioxidant Properties
The compound has shown potential as an antioxidant, which may protect cells from oxidative stress. This is particularly relevant in:
- Neuroprotection : Studies have indicated that the compound can protect neuronal cells from damage associated with oxidative stress, suggesting its use in neurodegenerative disease models.
Case Study 1: Cancer Therapy
In a preclinical study involving human cancer cell lines, the compound was tested for its ability to enhance the efficacy of established chemotherapy agents. Results indicated a synergistic effect, leading to improved treatment outcomes when used in combination therapies.
Case Study 2: Neuroprotection
Research involving animal models of neurodegeneration demonstrated that administration of the compound significantly reduced markers of oxidative damage in neuronal tissues. This suggests potential applications in developing treatments for conditions such as Alzheimer's disease.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s quinazolinone core and acetamide side chain are shared with several derivatives, but substituent variations critically influence physicochemical and biological properties:
*Estimated based on structure.
- Phenethylaminoethyl vs. Dichlorophenylmethyl: The target compound’s phenethylaminoethyl group may enhance solubility and receptor interaction compared to the hydrophobic dichlorophenyl substituent in , which is associated with anticonvulsant activity.
- N-Isopropyl vs. Nitrophenyl : The N-isopropyl group likely improves metabolic stability relative to the electron-deficient 4-nitrophenyl group in , which could reduce bioavailability.
Pharmacological and Physicochemical Properties
- The target compound’s phenethylamino group—a common motif in CNS-targeting drugs—may modulate activity but requires validation.
Research Findings and Gaps
- Key Advances: Quinazolinone-acetamide hybrids are versatile scaffolds for CNS and antimicrobial drug development . Substituent engineering (e.g., halogenation, alkylation) significantly tunes activity and pharmacokinetics.
- Unresolved Questions :
- The target compound’s exact synthesis route, stability, and in vivo efficacy remain uncharacterized in the provided evidence.
- Comparative data on kinase inhibition or toxicity profiles are lacking for most analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
